molecular formula C13H11BrO B1342240 1-Bromo-3-(phenoxymethyl)benzene CAS No. 20600-29-7

1-Bromo-3-(phenoxymethyl)benzene

Cat. No.: B1342240
CAS No.: 20600-29-7
M. Wt: 263.13 g/mol
InChI Key: ZTDWIISWPAVUOU-UHFFFAOYSA-N
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Description

1-Bromo-3-(phenoxymethyl)benzene is an organic compound with the molecular formula C13H11BrO. It is a derivative of benzene, where a bromine atom and a phenoxymethyl group are substituted at the 1 and 3 positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(phenoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(phenoxymethyl)benzene using bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3). The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(phenoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Br2/FeBr3 or Br2/AlCl3

    Nitration: HNO3/H2SO4

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Major Products Formed:

    Nitration: 1-Bromo-3-(nitrophenoxymethyl)benzene

    Reduction: 1-Bromo-3-(phenoxymethyl)cyclohexane

    Oxidation: 1-Bromo-3-(phenoxycarbonyl)benzene

Mechanism of Action

The mechanism of action of 1-Bromo-3-(phenoxymethyl)benzene primarily involves electrophilic aromatic substitution reactionsThe phenoxymethyl group can participate in resonance stabilization, influencing the reactivity and orientation of subsequent reactions .

Comparison with Similar Compounds

  • 1-Bromo-4-(phenoxymethyl)benzene
  • 1-Bromo-2-(phenoxymethyl)benzene
  • 1-Chloro-3-(phenoxymethyl)benzene

Uniqueness: 1-Bromo-3-(phenoxymethyl)benzene is unique due to the specific positioning of the bromine and phenoxymethyl groups, which imparts distinct electronic and steric effects. This positioning influences its reactivity and the types of reactions it can undergo compared to its isomers and analogs .

Properties

IUPAC Name

1-bromo-3-(phenoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDWIISWPAVUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594667
Record name 1-Bromo-3-(phenoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20600-29-7
Record name 1-Bromo-3-(phenoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-(phenoxymethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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